molecular formula C22H18N2O2 B3184417 N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide CAS No. 1126367-56-3

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No. B3184417
CAS RN: 1126367-56-3
M. Wt: 342.4
InChI Key: ONFRGTDIOFWJPQ-UHFFFAOYSA-N
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Description

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, commonly referred to as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.

Mechanism of Action

MPEP acts as a competitive antagonist of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, which is a G protein-coupled receptor that plays a key role in synaptic transmission and plasticity. By blocking the activity of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, MPEP reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and physiological effects:
MPEP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in synaptic transmission and plasticity. Additionally, MPEP has been shown to reduce the expression of inflammatory markers in the brain, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPEP in lab experiments is that it is a highly selective antagonist of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, which allows researchers to specifically target this receptor. Additionally, MPEP has been extensively studied and has a well-established safety profile. However, one limitation of using MPEP is that it may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are a number of future directions for research on MPEP. One area of interest is the potential therapeutic applications of MPEP in neurological disorders. For example, MPEP may be useful in the treatment of Parkinson's disease, Alzheimer's disease, and addiction. Additionally, research is needed to further elucidate the mechanism of action of MPEP and to identify any potential off-target effects. Finally, researchers may also explore the use of MPEP in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

MPEP has been widely used in scientific research to study the role of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, MPEP has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFRGTDIOFWJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186033
Record name N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126367-56-3
Record name N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126367-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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